3-(1H-pyrazol-4-yl)propan-1-ol
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Overview
Description
3-(1H-pyrazol-4-yl)propan-1-ol is an organic compound with the molecular formula C6H10N2O It features a pyrazole ring attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-4-yl)propan-1-ol typically involves the reaction of pyrazole with a suitable propanol derivative. One common method is the alkylation of pyrazole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts can be employed.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(1H-pyrazol-4-yl)propanoic acid or 3-(1H-pyrazol-4-yl)propanal.
Reduction: Dihydro-3-(1H-pyrazol-4-yl)propan-1-ol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1H-pyrazol-4-yl)propan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its pyrazole moiety.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-4-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole ring is known to interact with various biological targets, including kinases and G-protein-coupled receptors, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
- 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol
- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-propanol
Uniqueness
3-(1H-pyrazol-4-yl)propan-1-ol is unique due to its specific substitution pattern on the pyrazole ring and the presence of a hydroxyl group on the propanol chain. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. Compared to its methyl and ethyl analogs, it offers different steric and electronic properties, which can influence its biological activity and chemical behavior.
Properties
IUPAC Name |
3-(1H-pyrazol-4-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-3-1-2-6-4-7-8-5-6/h4-5,9H,1-3H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBRAJDGWUXFBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393820 |
Source
|
Record name | 3-(1H-pyrazol-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60951-21-5 |
Source
|
Record name | 3-(1H-pyrazol-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-pyrazol-4-yl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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